molecular formula C6H3ClN2OS B1377519 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1443981-98-3

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No. B1377519
CAS RN: 1443981-98-3
M. Wt: 186.62 g/mol
InChI Key: MNIKHGQWVNBZRG-UHFFFAOYSA-N
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Description

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole is an organic compound that is used for a variety of applications in scientific research. This compound is a member of the oxadiazole family, a group of five-membered heterocyclic compounds containing nitrogen, oxygen, and sulfur. This compound has been found to possess several advantageous properties, including strong acidity, low volatility, and good solubility in a variety of organic solvents.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole derivatives demonstrate significant antimicrobial properties. For instance, Naganagowda and Petsom (2011) synthesized various derivatives and evaluated their antibacterial activities, showcasing the potential of these compounds in combating bacterial infections (Naganagowda & Petsom, 2011).

  • Novel Antimicrobial Agents : Chawla et al. (2010) developed new derivatives showing significant antibacterial and moderate antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents (Chawla et al., 2010).

Anticancer Applications

  • Potential Anticancer Agents : The compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines, as reported by Zhang et al. (2005) (Zhang et al., 2005).

  • Cytotoxic Evaluation of Derivatives : Adimule et al. (2014) synthesized novel 1,3,4-oxadiazole derivatives with a 5-phenyl thiophene moiety and evaluated their anticancer properties, demonstrating the versatility of these compounds in cancer research (Adimule et al., 2014).

Optoelectronic Applications

  • Optoelectronically Active Derivatives : Naik et al. (2019) investigated the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives for potential use in photonic, sensor, and optoelectronic devices (Naik et al., 2019).

  • Photophysical and Computational Studies : The study by Thippeswamy et al. (2021) explored the optoelectronic properties of novel thiophene substituted 1,3,4-oxadiazole derivatives, suggesting their applicability in OLEDs, solar cells, and chemosensors (Thippeswamy et al., 2021).

Other Applications

  • Aniline Sensing : Naik et al. (2018) conducted fluorescence quenching studies with thiophene substituted 1,3,4-oxadiazole derivatives for aniline sensing, showcasing their potential in detecting specific chemicals (Naik et al., 2018).

properties

IUPAC Name

3-chloro-5-thiophen-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-6-8-5(10-9-6)4-1-2-11-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKHGQWVNBZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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